molecular formula C24H23ClO3 B12796974 Benzeneacetic acid, 3-chloro-alpha-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester CAS No. 51630-34-3

Benzeneacetic acid, 3-chloro-alpha-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester

Cat. No.: B12796974
CAS No.: 51630-34-3
M. Wt: 394.9 g/mol
InChI Key: QCTLXYDJUJUAGC-UHFFFAOYSA-N
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Description

Benzeneacetic acid, 3-chloro-alpha-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a benzeneacetic acid backbone with a 3-chloro-alpha-(1-methylethyl) substituent and a (3-phenoxyphenyl)methyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, 3-chloro-alpha-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Benzeneacetic Acid Backbone: This step involves the chlorination of benzeneacetic acid to introduce the 3-chloro substituent.

    Introduction of the Alpha-(1-methylethyl) Group: This is achieved through alkylation reactions, where the alpha position is substituted with a 1-methylethyl group.

    Esterification: The final step involves the esterification of the modified benzeneacetic acid with (3-phenoxyphenyl)methanol under acidic conditions to form the desired ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, 3-chloro-alpha-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the chlorinated benzene ring to a non-chlorinated form.

    Substitution: The chlorine atom in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, non-chlorinated derivatives.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Benzeneacetic acid, 3-chloro-alpha-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzeneacetic acid, 3-chloro-alpha-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modifies.

    Pathways: Biochemical pathways that are influenced by the compound’s presence, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

  • Benzeneacetic acid, 4-chloro-alpha-(1-methylethyl)-, cyano(3-phenoxyphenyl)methyl ester
  • Benzeneacetic acid, 2-chloro-alpha-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester

Uniqueness

Benzeneacetic acid, 3-chloro-alpha-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

51630-34-3

Molecular Formula

C24H23ClO3

Molecular Weight

394.9 g/mol

IUPAC Name

(3-phenoxyphenyl)methyl 2-(3-chlorophenyl)-3-methylbutanoate

InChI

InChI=1S/C24H23ClO3/c1-17(2)23(19-9-7-10-20(25)15-19)24(26)27-16-18-8-6-13-22(14-18)28-21-11-4-3-5-12-21/h3-15,17,23H,16H2,1-2H3

InChI Key

QCTLXYDJUJUAGC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC(=CC=C1)Cl)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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